molecular formula C11H15NOS B7459509 (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone

(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B7459509
M. Wt: 209.31 g/mol
InChI Key: AXFMLLAOLAJNPY-UHFFFAOYSA-N
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Description

(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a thiophene ring substituted with two methyl groups at positions 4 and 5, and a pyrrolidinyl group attached to a methanone moiety at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Substitution with Methyl Groups: The thiophene ring is then methylated at positions 4 and 5 using methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Pyrrolidinyl Group: The final step involves the reaction of the methylated thiophene with pyrrolidine and a suitable acylating agent such as acetyl chloride to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4,5-Dimethylthiophen-2-yl)methanone: Lacks the pyrrolidinyl group, making it less versatile in terms of chemical reactivity.

    (4-Methylthiophen-2-yl)(pyrrolidin-1-yl)methanone: Contains only one methyl group, which may affect its physical and chemical properties.

    (Thiophen-2-yl)(pyrrolidin-1-yl)methanone: Lacks both methyl groups, potentially altering its biological activity and industrial applications.

Uniqueness

(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of both methyl groups and the pyrrolidinyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(4,5-dimethylthiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8-7-10(14-9(8)2)11(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFMLLAOLAJNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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